
3-Cyclopropyl-1-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-methylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions This compound is notable for its unique structural features, which include a cyclopropyl group attached to the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-methylpiperazine typically involves the reaction of methylpiperazine with cyclopropyl haloalkane, such as cyclopropyl chloromethane. This reaction is usually carried out under inert gas protection, such as nitrogen, and at a suitable temperature to ensure the formation of the desired product . The reaction can be represented as follows:
Methylpiperazine+Cyclopropyl Chloromethane→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as crystallization, purification, and drying to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropyl-1-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce various substituted piperazines .
Applications De Recherche Scientifique
3-Cyclopropyl-1-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-1-methylpiperazine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which play crucial roles in mood regulation and cognitive functions. The compound may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of these neurotransmitters .
Comparaison Avec Des Composés Similaires
- 1-(Cyclopropylmethyl)piperazine
- 1-Methylpiperazine
- 1-(3-Chlorophenyl)piperazine
Comparison: 3-Cyclopropyl-1-methylpiperazine is unique due to the presence of both a cyclopropyl group and a methyl group attached to the piperazine ring. This structural feature distinguishes it from other similar compounds, which may have different substituents or lack the cyclopropyl group.
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
3-cyclopropyl-1-methylpiperazine |
InChI |
InChI=1S/C8H16N2/c1-10-5-4-9-8(6-10)7-2-3-7/h7-9H,2-6H2,1H3 |
Clé InChI |
IENLASXQGBKAGD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNC(C1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


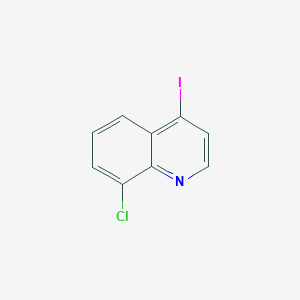
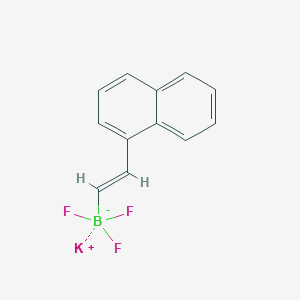
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)
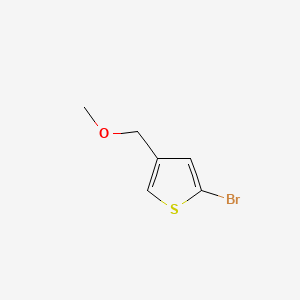
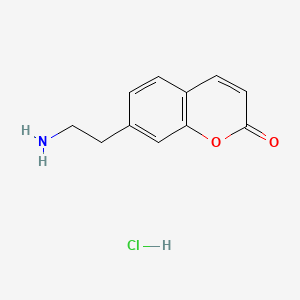
![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
![[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)
![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)
![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)

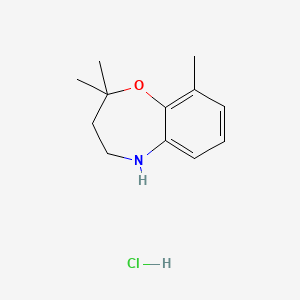
![1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]](/img/structure/B13468663.png)
![[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B13468685.png)
![tert-butyl4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B13468691.png)
